4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine

Description

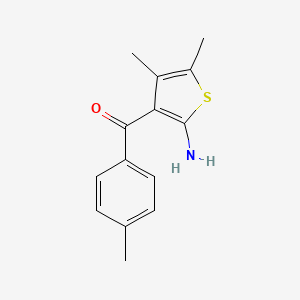

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine is a thiophene-derived heterocyclic compound featuring a 4-methylbenzoyl substituent at position 3 and methyl groups at positions 4 and 5 of the thiophene ring.

Properties

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-8-4-6-11(7-5-8)13(16)12-9(2)10(3)17-14(12)15/h4-7H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLPGBYZTLBBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process .

Chemical Reactions Analysis

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.

Reduction: Reduction of the compound can yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce sulfoxides, while reduction with lithium aluminum hydride can yield thiol derivatives .

Scientific Research Applications

4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4,5-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (3a)

Structural Features : Replaces the 4-methylbenzoyl group with a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, introducing a heterocyclic ring with nitrogen and oxygen atoms .

Physical Properties :

- Melting point: 164–165°C (higher than many thiophene derivatives, likely due to oxadiazole’s polarity and hydrogen-bonding capacity).

- NMR Data:

- Electronic effects differ: oxadiazole is electron-deficient, while benzoyl is moderately electron-withdrawing.

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

Structural Features : Contains a tetrahydrobenzo[b]thiophene core with ester and hydroxylphenyl substituents .

Physical Properties :

- Yield: 22% (lower than 3a, possibly due to steric hindrance from the hydroxyl group).

- HRMS-ESI: m/z 390.1370 (matches calculated value).

Key Differences : - The hydroxylphenyl group introduces hydrogen-bonding sites, enhancing crystallinity.

- The tetrahydrobenzo[b]thiophene core reduces aromaticity, altering electronic properties compared to the fully aromatic thiophene in the target compound.

(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l)

Structural Features: Combines a tetrahydrobenzo[b]thiophene with a phenylbutenoic acid side chain . Physical Properties:

- Yield: 62% (higher than 6o, likely due to optimized reaction conditions).

- HRMS-ESI: m/z 385.1580 (validates molecular integrity).

Key Differences : - The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic benzoyl group in the target compound.

- The conjugated double bond in the side chain may influence UV-Vis absorption properties.

2-[(4S)-4-Benzyl-4,5-dihydrooxazol-2-yl]-N-{2-[(4S)-4-benzyl-4,5-dihydrooxazol-2-yl]phenyl}-3-thiophenamine

Structural Features : Features oxazolyl and benzyl substituents on both the thiophene and phenyl rings .

Key Differences :

- Chiral centers (4S configuration) introduce stereochemical complexity absent in the target compound.

Discussion of Substituent Effects

- In contrast, oxadiazole in 3a introduces stronger electron deficiency, while hydroxyl or carboxylic acid groups in 6o and 5l enhance polarity .

- Solubility : Lipophilic substituents (e.g., benzoyl) favor organic solvents, whereas polar groups (oxadiazole, hydroxyl, carboxylic acid) improve aqueous solubility.

- Crystallinity : Bulky or planar groups (e.g., benzoyl) may enhance crystal packing via π-π stacking, as discussed in hydrogen-bonding analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.